![molecular formula C15H20N2O4 B4120867 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)

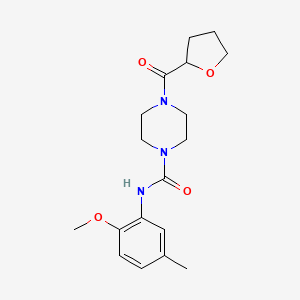

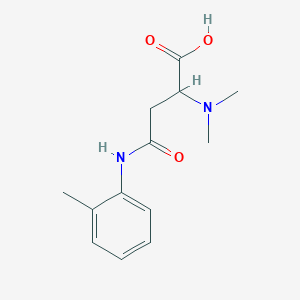

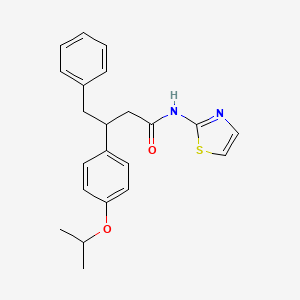

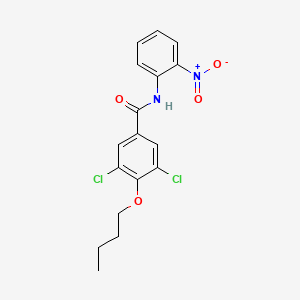

4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid

Vue d'ensemble

Description

The compound has garnered interest due to its structural complexity and potential applications in various fields, excluding direct drug usage and dosage considerations. Its synthesis and structural analysis provide insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For instance, one study detailed the synthesis of a related compound through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by various spectroscopic techniques (Nayak et al., 2014). Another approach for synthesizing morpholine derivatives includes reactions that utilize catalytic amounts of morpholine or piperidine, indicating the versatility and reactivity of the morpholine group in chemical synthesis (Mar'yasov et al., 2016).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods such as FT-IR and NMR, alongside X-ray crystallography, reveals detailed insights into the compound's geometry and electronic structure. For example, a study used FT-IR, 1H NMR, and single crystal X-ray diffraction to elucidate the structure of a closely related compound, providing valuable information on molecular vibrations and electronic distribution (Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be inferred from their interactions and stability analyses. NBO analysis, for example, can shed light on the stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Vanasundari et al., 2018). Molecular docking studies further demonstrate the potential biological activities by identifying non-covalent interactions critical for molecular recognition and binding.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, can be determined through spectroscopic analysis and thermal analysis techniques like TGA and DTA. The crystal and thermal analysis of a similar compound provided insights into its stability under various temperature conditions (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential as a precursor for further chemical modifications, and optical properties, are crucial for understanding its application scope. Studies on related compounds have highlighted their optical properties and reactivity, indicating their potential in material science and photophysical applications (Gao et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid are Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

This could lead to changes in the signaling pathways they are involved in, affecting cellular functions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation, and the Insulin signaling pathway, which regulates glucose metabolism, could be influenced .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the biochemical pathways. This could potentially lead to changes in cell growth, differentiation, and metabolism .

Propriétés

IUPAC Name |

4-(3-methylanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-11-3-2-4-12(9-11)16-14(18)10-13(15(19)20)17-5-7-21-8-6-17/h2-4,9,13H,5-8,10H2,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMTWRGZZIQNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

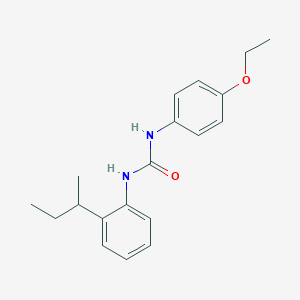

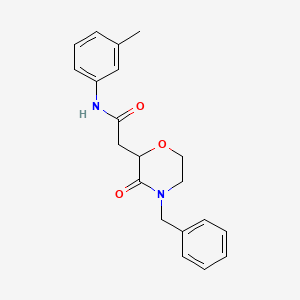

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)

![N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4120843.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4120848.png)

![methyl {4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4120854.png)

![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)

![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4120863.png)

![7-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-4-methyl-2H-chromen-2-one](/img/structure/B4120864.png)

![1-[4-(benzyloxy)-3-ethoxyphenyl]-7-chloro-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120875.png)